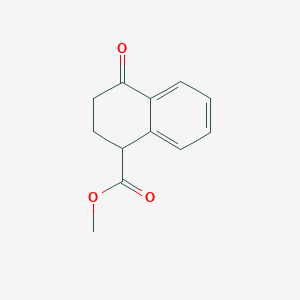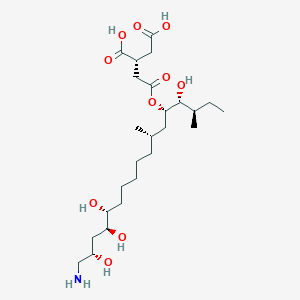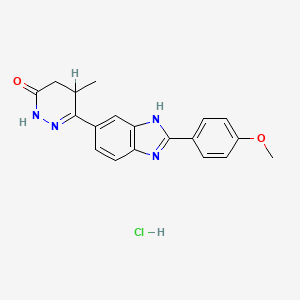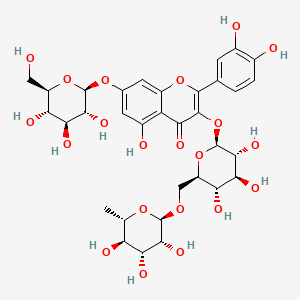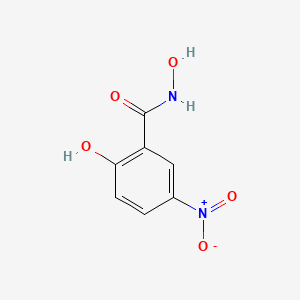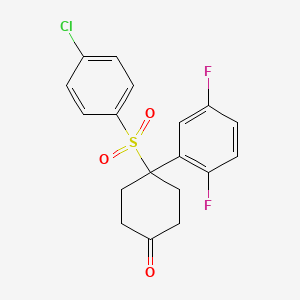![molecular formula C8H14O5 B1600955 (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol CAS No. 40031-36-5](/img/no-structure.png)
(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agent Development
The structure of this compound suggests potential utility in the development of anticonvulsant agents. Research indicates that derivatives of the [1,3]dioxolo[4,5-c]pyran moiety can be synthesized and evaluated for seizure-preventing properties . These compounds could be used to create new medications for epilepsy, a neurological disorder characterized by recurrent seizures.
Neurotherapeutic Agent Synthesis
The compound’s framework can be incorporated into synthetic strategies for neurotherapeutic agents. Molecular dynamic simulations with related structures have shown good thermodynamic behavior and stable interactions with the GABA A receptor, which is crucial in neurology .
Organic Synthesis Methodology
This compound can serve as a key intermediate in organic synthesis, particularly in one-pot, multi-component reactions. Such methodologies are valuable for constructing complex molecules efficiently and with high yield, which is essential in pharmaceutical chemistry .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol involves the protection of a diol followed by a cyclization reaction to form the dioxolopyran ring system. The final step involves deprotection of the diol to yield the target compound.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol", "p-toluenesulfonic acid", "tetrahydrofuran", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "3,4-dihydroxybenzaldehyde" ], "Reaction": [ { "Step 1": "Protection of 2,2-dimethyl-1,3-propanediol with acetic anhydride and sodium bicarbonate to form the diacetate derivative." }, { "Step 2": "Cyclization of the diacetate derivative with 3,4-dihydroxybenzaldehyde in the presence of p-toluenesulfonic acid and tetrahydrofuran to form the dioxolopyran ring system." }, { "Step 3": "Deprotection of the diacetate derivative with sodium hydroxide to yield (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol." } ] } | |
CAS-Nummer |
40031-36-5 |
Produktname |
(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol |
Molekularformel |
C8H14O5 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7?/m1/s1 |
InChI-Schlüssel |
QLLJIUXYLBUIOG-JFRCYRBUSA-N |
Isomerische SMILES |
CC1(O[C@@H]2COC([C@H]([C@@H]2O1)O)O)C |
SMILES |
CC1(OC2COC(C(C2O1)O)O)C |
Kanonische SMILES |
CC1(OC2COC(C(C2O1)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






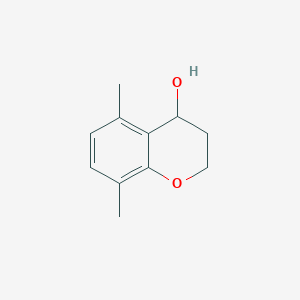
![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
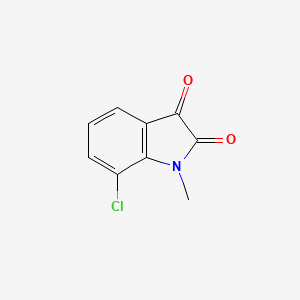

![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)
